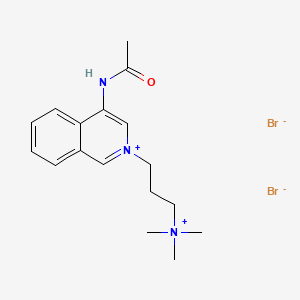
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of isoquinoline with acetic anhydride to form 4-acetamidoisoquinoline. This intermediate is then reacted with 3-(trimethylammonio)propyl bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets. It can bind to cellular membranes and proteins, disrupting their function. The compound may also interfere with enzymatic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, monobromide
- Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, chloride
Uniqueness
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its dibromide structure, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its monobromide or chloride counterparts .
Properties
CAS No. |
64047-54-7 |
|---|---|
Molecular Formula |
C17H25Br2N3O |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
3-(4-acetamidoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H24N3O.2BrH/c1-14(21)18-17-13-19(10-7-11-20(2,3)4)12-15-8-5-6-9-16(15)17;;/h5-6,8-9,12-13H,7,10-11H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
UWVYIEXDBDLRBV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C[N+](=CC2=CC=CC=C21)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


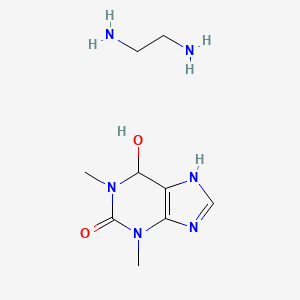
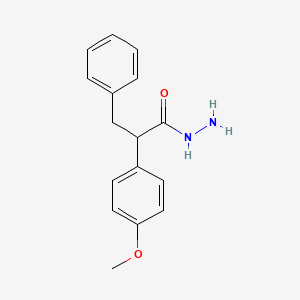

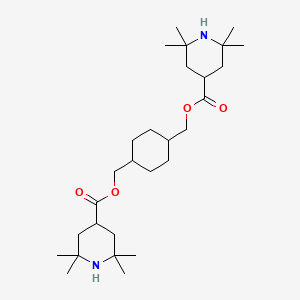
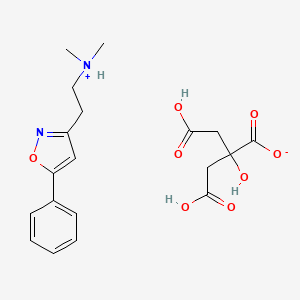
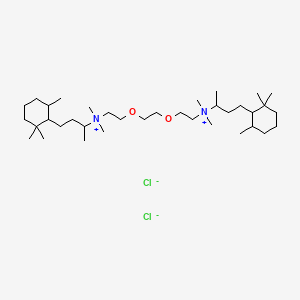
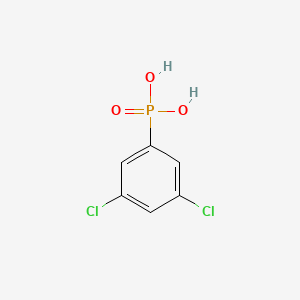
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
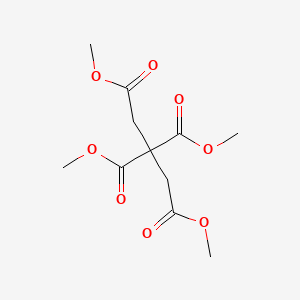
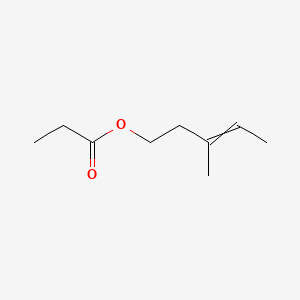
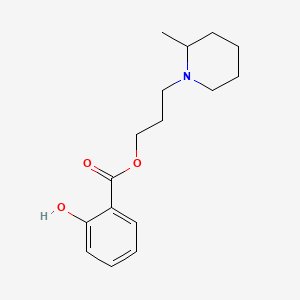
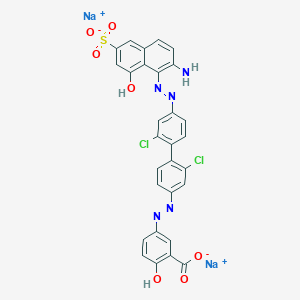
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
